BenchChemオンラインストアへようこそ!

TRK-380

β3-adrenoceptor cAMP accumulation assay recombinant human receptors

TRK-380 (also designated TAC-301) is a synthetic, small-molecule, selective β₃-adrenoceptor (β₃-AR) agonist. It was originally co-developed by Toray Industries and Taiho Pharmaceutical as a first-in-class therapeutic for overactive bladder (OAB) targeting the β₃-AR-mediated relaxation of detrusor smooth muscle.

Molecular Formula
Molecular Weight
Cat. No. B1193708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRK-380
SynonymsTRK-380;  TRK 380;  TRK380;  TAC-301;  TAC 301;  TAC301.
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TRK-380 (TAC-301): Baseline Profile for Procurement of a Selective β3-Adrenoceptor Agonist Research Candidate


TRK-380 (also designated TAC-301) is a synthetic, small-molecule, selective β₃-adrenoceptor (β₃-AR) agonist. It was originally co-developed by Toray Industries and Taiho Pharmaceutical as a first-in-class therapeutic for overactive bladder (OAB) targeting the β₃-AR-mediated relaxation of detrusor smooth muscle [1]. The compound was discovered at Toray Pharmaceutical Research Laboratories and its co-development was initiated in 2009 [2]. TRK-380 has been extensively characterized in preclinical assays for β-AR subtype activity and in isolated tissue preparations from multiple mammalian species including humans [3]. Its significance lies in its demonstrated functional selectivity for the β₃-AR subtype with a cAMP accumulation EC₅₀ value of 174 ± 71 nM at human β₃-ARs, a maximal response of 98.3% ± 7.9% relative to isoproterenol, and an absence of detectable activity at β₁-ARs at concentrations up to 10⁻⁵ M [4].

Why Generic β₃-Adrenoceptor Agonists Cannot Simply Substitute TRK-380: Evidence-Based Differentiation


β₃-adrenoceptor agonists constitute a pharmacologically heterogeneous class. The approved agent mirabegron, the clinical candidate vibegron, and earlier tool compounds such as BRL-37344 and CL316,243 exhibit distinct selectivity profiles, intrinsic efficacies, and functional tissue effects that preclude simple interchangeability [1]. For example, mirabegron retains measurable partial agonist activity at human β₁-ARs (EC₅₀ ~594 nM, intrinsic activity 0.59) and β₂-ARs (EC₅₀ ~570 nM, intrinsic activity 0.56) [2], which may contribute to off-target cardiovascular effects. TRK-380 demonstrates a fundamentally differentiated selectivity signature—it exhibits no measurable agonistic activity at human β₁-ARs at concentrations as high as 10⁻⁵ M and only a weak effect at β₂-ARs [3]—meaning that procurement decisions for pharmacological studies targeting pure β₃-AR mechanisms require an evidence-driven compound choice rather than class-level assumptions. The quantitative differentiation evidence below substantiates the specific contexts in which TRK-380 should be prioritized over alternative β₃-AR agonists.

TRK-380 Quantitative Differentiation Evidence: A Comparator-Driven Selection Guide


Human β₃-AR Agonistic Potency: TRK-380 Demonstrates Isoproterenol-Equivalent cAMP Activity and Outperforms BRL-37344 and CL316,243

In a cyclic adenosine monophosphate (cAMP) accumulation assay using SK-N-MC cells endogenously expressing human β₃-ARs, TRK-380 exhibited an EC₅₀ of 174 ± 71 nM and a maximal response of 98.3% ± 7.9% relative to isoproterenol, values that were statistically equivalent to those of the potent non-selective β-AR agonist isoproterenol and superior to those of the classical selective β₃-AR agonists BRL-37344 and CL316,243 [1]. This places TRK-380 as a full agonist at human β₃-ARs with a potency profile that approximates the non-selective benchmark. In detrusor strip functional assays, the relaxing effect of TRK-380 on resting tension yielded a pEC₅₀ of 7.33 ± 0.10 in human tissue, again equivalent to isoproterenol [2].

β3-adrenoceptor cAMP accumulation assay recombinant human receptors

β-AR Subtype Selectivity: TRK-380 Eliminates Detectable β₁-AR Activity, Differentiating from Mirabegron

TRK-380 demonstrated no measurable agonistic activity at human β₁-ARs at concentrations up to 10⁻⁵ M and exhibited only a weak agonistic effect at human β₂-ARs in CHO cells expressing recombinant human β₁- or β₂-ARs [1]. This selectivity profile is distinct from that of the clinically approved β₃-AR agonist mirabegron, which, as assessed in CHO-K1 cells expressing human β-ARs under comparable cAMP accumulation assay conditions, shows measurable partial agonist activity at β₁-ARs (EC₅₀ = 594 ± 122 nM, intrinsic activity = 0.59) and β₂-ARs (EC₅₀ = 570 ± 235 nM, intrinsic activity = 0.56) [2]. The β₃-AR selectivity ratios for mirabegron are reported as 517-fold versus β₁-ARs and 496-fold versus β₂-ARs [2]. While exact selectivity ratios cannot be calculated for TRK-380 due to the absence of detectable β₁-AR signal, the qualitative distinction—zero vs. measurable β₁-AR activation—represents a meaningful differentiation for experimental designs requiring absolute β₁-AR sparing.

receptor selectivity off-target activity β1-adrenoceptor

In Vivo Efficacy in Pollakiuria Model: TRK-380 Significantly Reduces Voiding Frequency Where Tolterodine Fails

In a formalin-induced pollakiuria model in female Sprague-Dawley rats, TRK-380 (7.5–30 mg/kg, p.o.) produced a dose-dependent and statistically significant suppression of the formalin-induced increase in voiding frequency at doses ≥15 mg/kg. In contrast, the anticholinergic drug tolterodine (3.75–15 mg/kg, p.o.) failed to induce a significant change in voiding frequency at any dose tested, including the highest dose of 15 mg/kg [1]. This establishes a direct head-to-head differentiation: TRK-380 is effective in a model of pathologic urinary frequency that is resistant to an antimuscarinic agent widely used as standard-of-care pharmacotherapy for OAB.

overactive bladder pollakiuria voiding frequency anticholinergic comparison

Carbachol-Induced Bladder Contraction Suppression in Dogs: Quantitative Plasma Concentration-Effect Relationship

In anesthetized male beagle dogs, intravenous infusion of TRK-380 (0.1 or 0.3 µg/kg/min) produced a dose-dependent suppression of carbachol (CCh, 3 µg/kg i.v.)-induced bladder contraction. The plasma concentration of TRK-380 required for 30% suppression (i.e., 30% relaxation) of CCh-induced bladder contraction was determined as 4.90 ng/mL [1]. This quantitative PK/PD benchmark enables cross-study comparison with other β₃-AR agonists evaluated in comparable canine models and provides a specific target concentration for ex vivo tissue bath studies seeking to replicate in vivo pharmacodynamic conditions.

carbachol-induced contraction bladder relaxation pharmacokinetic-pharmacodynamic relationship

Species-Specific Detrusor Relaxation Profile: TRK-380 Exhibits Human-Relevant Potency Gradient Distinct from Rodent-Predominant Agonists

TRK-380 produced a concentration-dependent relaxation of resting tension in isolated detrusor strips from multiple mammalian species with the following pEC₅₀ values (mean ± SEM): human = 7.33 ± 0.10, monkey = 7.34 ± 0.11, dog = 6.92 ± 0.11, and rat = 6.27 ± 0.11 [1]. The relaxation effect was equivalent to that of isoproterenol in humans, monkeys, and dogs but weaker than isoproterenol in rats [2]. This species rank order (human ≈ monkey > dog > rat) is the inverse of what is observed with certain other β₃-AR agonists that show preferential activity in rodent tissue. The selectivity was confirmed by the β₃-AR-selective antagonist SR59230A, which produced a concentration-dependent rightward shift of the TRK-380 concentration-response curve in human detrusor strips [2].

species differences detrusor smooth muscle translational pharmacology

Human Ureteral Relaxation: TRK-380 Occupies an Intermediate Rank Order Between Procaterol and Salbutamol, Exceeding BRL-37344

In functional studies on human ureter specimens, TRK-380 was evaluated alongside isoproterenol, procaterol, salbutamol, and BRL-37344 for relaxant effects on KCl-induced contraction. The rank order of relaxant effects was: isoproterenol > procaterol > TRK-380 > salbutamol > BRL 37344 [1]. Additionally, TRK-380 significantly decreased the amplitude of electrical field stimulation (EFS)-induced contractions, with a rank order of inhibitory effects of isoproterenol > procaterol > TRK-380 [1]. The study confirmed expression of β₁-, β₂-, and β₃-AR mRNA in human ureter by RT-PCR and positive immunostaining in both smooth muscle and urothelium [1], and concluded that human ureteral relaxation is mediated by both β₂- and β₃-AR stimulation [1].

human ureter KCl-induced contraction ureteral stone passage

TRK-380 Optimal Deployment Scenarios for Scientific and Industrial Procurement


Pure β₃-AR Pharmacological Tool for Studies Requiring Complete β₁-AR Sparing

TRK-380 is the preferred choice when the experimental objective demands activation of human β₃-ARs without any concurrent β₁-AR stimulation. Its demonstrated absence of detectable agonistic activity at human β₁-ARs at concentrations up to 10⁻⁵ M, coupled with only weak β₂-AR activity [1], provides a cleaner pharmacological profile than mirabegron—which exhibits measurable partial agonism at both β₁-ARs (EC₅₀ 594 nM, IA 0.59) and β₂-ARs (EC₅₀ 570 nM, IA 0.56) [2]. This makes TRK-380 particularly suitable for cardiovascular safety pharmacology studies, β₃-AR signaling pathway dissection in tissues co-expressing β₁-ARs (e.g., cardiomyocytes, vascular smooth muscle), and experiments designed to isolate β₃-AR-mediated metabolic effects in adipose tissue.

Antimuscarinic-Resistant Overactive Bladder Preclinical Models

In preclinical OAB research where anticholinergic-resistant pathology is being modeled, TRK-380 demonstrates a clear functional advantage. In the formalin-induced pollakiuria rat model, TRK-380 at doses ≥15 mg/kg p.o. produced a significant, dose-dependent reduction in voiding frequency, whereas tolterodine, an anticholinergic standard-of-care agent, failed to produce any significant change even at its highest tested dose of 15 mg/kg p.o. [1]. This positions TRK-380 as a mechanistically differentiated tool for investigating β₃-AR-mediated therapeutic strategies in antimuscarinic-refractory bladder overactivity, inflammatory cystitis models, and combination therapy proof-of-concept studies.

Human-Relevant Detrusor and Ureteral Smooth Muscle Ex Vivo Pharmacology

TRK-380's demonstrated potency gradient—with pEC₅₀ values of 7.33 (human), 7.34 (monkey), 6.92 (dog), and 6.27 (rat) in isolated detrusor strips [1], and a rank order position exceeding BRL-37344 and salbutamol in human ureteral relaxation [2]—makes it an appropriate agonist for ex vivo tissue bath studies on human and non-human primate lower urinary tract specimens. Its approximately 11.5-fold greater potency in human versus rat detrusor tissue, combined with its equivalence to isoproterenol in human, monkey, and dog preparations, underscores the importance of using human-relevant β₃-AR agonists in translational tissue pharmacology and supports its procurement for studies where rodent-predominant tool compounds would yield misleading potency estimates.

β₃-AR Benchmarking in Multi-Agonist Comparative Pharmacology Panels

For research programs performing comprehensive β-AR subtype pharmacology profiling, TRK-380 serves as a valuable comparator that anchors the 'high-selectivity, full-efficacy' quadrant of the β₃-AR agonist landscape. Its direct head-to-head characterization against isoproterenol, BRL-37344, and CL316,243 in both cAMP accumulation and functional tissue assays [1] provides well-documented reference data. Additionally, the quantitative PK/PD benchmark of 4.90 ng/mL for 30% suppression of carbachol-induced bladder contraction in dogs [2] enables cross-compound PK/PD comparisons. Procurement of TRK-380 is scientifically justified when constructing β-AR agonist screening panels that require a compound with known β₁-AR-sparing properties, full β₃-AR efficacy, and published multi-species functional data.

Quote Request

Request a Quote for TRK-380

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.